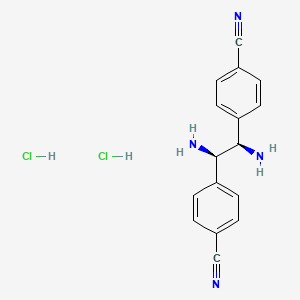

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

Übersicht

Beschreibung

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a chemical compound with the molecular formula C16H16Cl2N4 It is a derivative of benzonitrile and contains two amino groups attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride typically involves the reaction of 4-cyanobenzaldehyde with (1R,2R)-1,2-diaminoethane. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising activity as a ligand in drug development. Its ability to interact with various biological targets makes it a candidate for designing new pharmaceuticals.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. A study demonstrated its efficacy against several cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it effectively inhibits the growth of various bacterial strains, suggesting its utility in developing new antibiotics .

Materials Science

In materials science, the compound is explored for its role in synthesizing novel materials with enhanced properties.

- Polymer Chemistry : It can be utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties .

- Nanomaterials : The compound's ability to form complexes with metal ions allows it to be used in the synthesis of nanomaterials with unique electronic and optical properties. For instance, studies have reported its use in creating luminescent materials for optoelectronic applications .

Catalysis

The compound serves as a catalyst or catalyst precursor in various chemical reactions.

- Asymmetric Synthesis : Its chiral nature makes it suitable for catalyzing asymmetric reactions. Research has demonstrated its effectiveness in promoting enantioselective reactions, which are crucial in synthesizing chiral drugs .

- Metal-Catalyzed Reactions : The compound can stabilize metal catalysts, enhancing their activity and selectivity in reactions such as cross-coupling and C-H activation .

Case Studies

Wirkmechanismus

The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile groups can participate in interactions with other biomolecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile

- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzamide

- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzylamine

Uniqueness

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes two benzonitrile groups connected by a diamine bridge. This structure may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, Schiff bases derived from diamines have shown effectiveness against various bacterial strains:

- Staphylococcus aureus : Inhibition of growth has been reported for related compounds, suggesting that the presence of the benzonitrile moiety may enhance antimicrobial efficacy .

- Escherichia coli : Similar derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| Salicylaldehyde-o-phenylenediamine | S. aureus | Significant Inhibition |

| Schiff base from diamines | E. coli | Moderate Inhibition |

| 4,4'-Dibenzonitrile | Various bacteria | High Activity |

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Research indicates that similar structures can induce apoptosis in cancer cell lines:

- Leukemia Cell Lines (K562 and HEL) : Compounds with similar configurations have shown strong apoptotic activity against these cell lines, affecting cell cycle distribution and promoting cell death .

- Mechanism of Action : The mechanism may involve the regulation of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Salicylaldehyde-hydrazine hydrate | K562 | Apoptosis Induction |

| Benzonitrile derivatives | HEL | Cell Cycle Arrest |

| 4,4'-Dibenzonitrile | Various cancer types | Signaling Pathway Modulation |

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Characterization : Research involving the synthesis of N,N-disubstituted Schiff bases from diamines has revealed their structural properties through techniques like NMR and X-ray diffraction. These studies highlight the importance of structural features in determining biological activity .

- In Vitro Studies : In vitro assays have shown that certain derivatives display potent antimicrobial and anticancer activities when tested against various pathogens and cancer cells. The results indicate a promising avenue for developing new therapeutic agents based on this class of compounds .

Eigenschaften

IUPAC Name |

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGWLKLBQQMPD-UWGSCQAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672619 | |

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117903-80-7 | |

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.